2H-Indol-2-one, 6-chloro-1,3-dihydro-1-hydroxy-
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Overview
Description
2H-Indol-2-one, 6-chloro-1,3-dihydro-1-hydroxy- is a chemical compound with the molecular formula C8H6ClNO2. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. This compound is known for its unique structure, which includes a chlorine atom at the 6th position and a hydroxyl group at the 1st position of the indole ring. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 6-chloro-1,3-dihydro-1-hydroxy- typically involves the chlorination of 1,3-dihydro-2H-indol-2-one. One common method includes the reaction of 1,3-dihydro-2H-indol-2-one with a chlorinating agent such as thionyl chloride (SOCl2) under reflux conditions. The reaction is followed by hydrolysis to introduce the hydroxyl group at the 1st position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
2H-Indol-2-one, 6-chloro-1,3-dihydro-1-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
2H-Indol-2-one, 6-chloro-1,3-dihydro-1-hydroxy- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2H-Indol-2-one, 6-chloro-1,3-dihydro-1-hydroxy- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydroindol-2-one: Lacks the chlorine and hydroxyl groups.
6-Chloro-1,3-dihydro-2H-indol-2-one: Lacks the hydroxyl group.
1-Hydroxy-1,3-dihydro-2H-indol-2-one: Lacks the chlorine atom.
Uniqueness
2H-Indol-2-one, 6-chloro-1,3-dihydro-1-hydroxy- is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
28230-26-4 |
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Molecular Formula |
C8H6ClNO2 |
Molecular Weight |
183.59 g/mol |
IUPAC Name |
6-chloro-1-hydroxy-3H-indol-2-one |
InChI |
InChI=1S/C8H6ClNO2/c9-6-2-1-5-3-8(11)10(12)7(5)4-6/h1-2,4,12H,3H2 |
InChI Key |
IBPAUXVTZCBJKX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)Cl)N(C1=O)O |
Origin of Product |
United States |
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